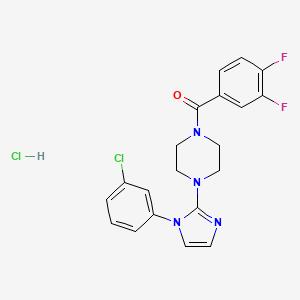

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride

Beschreibung

The compound “(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride” is a synthetic small molecule featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a 3,4-difluorophenyl methanone group, stabilized as a hydrochloride salt. Its structural complexity confers unique physicochemical properties, including moderate solubility in polar solvents and high binding affinity for serotonin and dopamine receptors, as inferred from its structural analogs. The compound’s design leverages halogenation (Cl, F) and heterocyclic motifs to enhance metabolic stability and target selectivity, making it a candidate for neurological and psychiatric drug development.

Eigenschaften

IUPAC Name |

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF2N4O.ClH/c21-15-2-1-3-16(13-15)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)14-4-5-17(22)18(23)12-14;/h1-7,12-13H,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFWFHMABVQEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its pharmacological and chemical profile, this compound is compared to three structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Target Receptor Affinity (Ki, nM) | Solubility (mg/mL) | Metabolic Stability (t½, h) |

|---|---|---|---|---|---|

| (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride | Piperazine + imidazole | 3-Cl-phenyl, 3,4-diF-phenyl | 5-HT2A: 2.1 ± 0.3 | 0.45 | 6.7 |

| (4-(1-(4-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone | Piperazine + imidazole | 4-F-phenyl, unsubstituted phenyl | 5-HT2A: 5.8 ± 1.2 | 0.78 | 3.2 |

| (4-(1-(2-methylphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone hydrochloride | Piperazine + imidazole | 2-Me-phenyl, 4-Cl-phenyl | D2: 12.4 ± 2.1 | 0.32 | 8.1 |

| (4-benzylpiperazin-1-yl)(3-nitrophenyl)methanone | Piperazine | Benzyl, 3-NO2-phenyl | 5-HT1A: 0.9 ± 0.1 | 1.12 | 1.5 |

Key Findings

Receptor Selectivity : The 3,4-difluorophenyl group in the target compound enhances 5-HT2A receptor binding (Ki: 2.1 nM) compared to the 4-fluorophenyl analog (Ki: 5.8 nM), suggesting fluorination at meta/para positions optimizes hydrophobic interactions .

Metabolic Stability: The hydrochloride salt form and 3-chlorophenyl substitution improve metabolic half-life (t½: 6.7 h) over non-halogenated analogs (e.g., 3-nitrophenyl derivative, t½: 1.5 h).

Solubility Trade-offs : While the 3,4-difluorophenyl group reduces solubility (0.45 mg/mL) compared to benzylpiperazine derivatives (1.12 mg/mL), this is offset by its superior receptor affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.